Welcome to the BenchChem Online Store!
molecular formula C10H22O3S B8586784 1-Isobutyl-3-methylbutyl methanesulfonate

1-Isobutyl-3-methylbutyl methanesulfonate

Cat. No. B8586784
M. Wt: 222.35 g/mol
InChI Key: GNEYWWFFVRIUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06531613B1

Procedure details

In a one liter three-neck flask was mixed 100 g (0.69 moles) of 2,6-dimethyl-4-heptanol and 580 g chloroform. Triethylamine (77.1 g; 6 moles) was added and the reaction mixture cooled to 0° C. Methanesulfonyl chloride (83.4 g; 0.73 moles) was added dropwise, keeping the reaction temperature about 0° C. After holding at about 0° C. for one hour, gas chromatograph (GC) showed less than 5% residual alcohol.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
580 g
Type
solvent
Reaction Step One
Quantity
77.1 g
Type
reactant
Reaction Step Two
Quantity
83.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:4][CH:5]([OH:10])[CH2:6][CH:7]([CH3:9])[CH3:8])[CH3:3].C(N(CC)CC)C.[CH3:18][S:19](Cl)(=[O:21])=[O:20]>C(Cl)(Cl)Cl>[CH3:18][S:19]([O:10][CH:5]([CH2:6][CH:7]([CH3:9])[CH3:8])[CH2:4][CH:2]([CH3:3])[CH3:1])(=[O:21])=[O:20]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC(C)CC(CC(C)C)O
Name
Quantity
580 g
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
77.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
83.4 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature about 0° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CS(=O)(=O)OC(CC(C)C)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.